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Abstract

This technical guide provides an in-depth analysis of 3-Chloro-4-methoxyphenol, a key
substituted phenol derivative. The document begins by confirming its IUPAC nomenclature and
detailing its fundamental physicochemical properties. We then explore a prevalent synthetic
pathway, offering mechanistic insights into the regioselective chlorination of 4-methoxyphenol.
A significant portion of this guide is dedicated to the robust analytical characterization of the
compound, presenting validated, step-by-step protocols for spectroscopic (NMR, IR, MS) and
chromatographic (HPLC) analysis. Furthermore, the guide discusses the instrumental role of
this molecule as a building block in medicinal chemistry and drug discovery, supported by an
understanding of how chloro and methoxy functional groups influence molecular interactions.
Safety, handling, and toxicological aspects are also addressed to ensure comprehensive
knowledge transfer. This document is intended for researchers, chemists, and drug
development professionals who require a thorough, practical understanding of 3-Chloro-4-
methoxyphenol.

Introduction and Nomenclature

3-Chloro-4-methoxyphenol is an aromatic organic compound belonging to the family of
halogenated phenols. Its structure features a phenol ring substituted with a chlorine atom and a
methoxy group. The formal IUPAC name for this compound is indeed 3-chloro-4-
methoxyphenol.[1] This nomenclature arises from numbering the benzene ring starting from
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the hydroxyl group (-OH) as position 1, giving the methoxy group (-OCHs) position 4 and the
chloro group (-Cl) position 3.

This compound serves as a valuable intermediate in organic synthesis, particularly in the
development of more complex molecules for the pharmaceutical and agrochemical industries.
The presence of three distinct functional groups—hydroxyl, methoxy, and chloro—on the
benzene ring provides multiple reactive sites, allowing for diverse chemical transformations.
The chloro and methoxy groups, in particular, are known to significantly influence the
physicochemical properties and biological activity of parent molecules in drug discovery by
modulating factors like lipophilicity, metabolic stability, and binding interactions with protein
targets.[2][3]

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 3-chloro-4-methoxyphenol  [1]
CAS Number 18093-12-4 [1][4]
Molecular Formula C7H-CIO2 [1]
Molecular Weight 158.58 g/mol [1114]

| PubChem CID | 13081929 |[1] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational for its
application in synthesis and material science. These properties dictate solubility, reactivity, and
appropriate handling and storage conditions.

Table 2: Key Physicochemical Data for 3-Chloro-4-methoxyphenol
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Property Value Notes / Conditions
Melting Point 51°C Solvent: hexane[5]
Boiling Point 148-150 °C At 14 Torr[5]
pKa 9.49+0.18 Predicted[5]

| Storage | Inert atmosphere, Room Temperature |[4][5] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Chloro-4-methoxyphenol is most commonly achieved via the electrophilic
aromatic substitution of 4-methoxyphenol (also known as Mequinol or hydroquinone
monomethyl ether). The choice of this precursor is logical due to its commercial availability and

the directing effects of its substituents.[6]

Mechanistic Insight

The hydroxyl (-OH) and methoxy (-OCHs) groups are both strong ortho-, para-directing
activators due to resonance effects, where their lone pairs of electrons are donated to the
benzene ring. However, the hydroxyl group is a more powerful activator than the methoxy
group. In the case of 4-methoxyphenol, the position para to the hydroxyl group is occupied by
the methoxy group, and vice versa. Therefore, electrophilic attack is directed to the positions
ortho to the activating groups.

The positions ortho to the hydroxyl group are C2 and C6. The positions ortho to the methoxy
group are C3 and C5. The C3 and C5 positions are favored for chlorination. The reaction yields
3-chloro-4-methoxyphenol, indicating that the directing effect of the methoxy group governs
the regioselectivity in this case.
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Caption: Synthetic workflow for 3-Chloro-4-methoxyphenol.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and nitrogen inlet, dissolve 4-methoxyphenol (1 equivalent) in a suitable dry
solvent like dichloromethane (DCM) or chloroform.

 Inert Atmosphere: Purge the system with nitrogen gas to maintain an inert atmosphere,
preventing unwanted side reactions.

o Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of
sulfuryl chloride (SO2Cl2) (1 equivalent) dissolved in the same solvent via the dropping
funnel over 30-60 minutes.

o Causality Insight: Slow addition at low temperature is critical to control the exothermicity of
the reaction and minimize the formation of dichlorinated byproducts.

o Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by
Thin Layer Chromatography (TLC) until the starting material is consumed.

o Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash it
with saturated sodium bicarbonate solution and then brine.
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 Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel or by recrystallization from a suitable solvent like hexane to
yield pure 3-Chloro-4-methoxyphenol.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step
in any chemical workflow. A multi-technique approach ensures the highest confidence in the

final product.
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Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region
should display three signals corresponding to the three protons on the benzene ring, with
coupling patterns that confirm the 1,2,4-substitution pattern. The methoxy group will appear
as a sharp singlet around 3.8-3.9 ppm.[7][8]

e 13C NMR Spectroscopy: The carbon NMR will show seven distinct signals, corresponding to
the seven carbon atoms in the molecule. The chemical shifts will be indicative of the
electronic environment of each carbon, influenced by the attached functional groups.[7]

e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature
will be the isotopic pattern of the molecular ion peak (M*). Due to the natural abundance of
chlorine isotopes (3°Cl and 3’Cl in an approximate 3:1 ratio), the mass spectrum will exhibit
two peaks at M+ and M+2, with a relative intensity of about 3:1, confirming the presence of a
single chlorine atom.

« Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the functional groups
present. Expect to see a broad absorption band in the region of 3200-3600 cm~1
corresponding to the O-H stretching of the phenolic group. C-O stretching for the ether and
phenol will appear in the 1200-1300 cm~* region, and C-ClI stretching will be observed in the
600-800 cm~1 region.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the
purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Protocol: HPLC Purity Analysis
e Sample Preparation:

o Accurately prepare a stock solution of the synthesized 3-Chloro-4-methoxyphenol in
methanol or acetonitrile at a concentration of approximately 1 mg/mL.
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o Prepare a working sample for injection by diluting the stock solution with the mobile phase
to a concentration of ~50 pg/mL.

o Filter the solution through a 0.45 um syringe filter before injection to protect the column.[9]

e |nstrumentation and Conditions:
o System: Standard HPLC with UV-Vis Detector.
o Column: C18, 4.6 x 150 mm, 5 pm.

o Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1%
formic or phosphoric acid. A typical starting point is 40:60 (Acetonitrile:Water).[6][9][10]

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.

o Detection Wavelength: 225 nm or 282 nm, corresponding to the UV absorbance maxima
of substituted phenols.[6][9]

o Injection Volume: 10 pL.
e Data Analysis:
o Run the sample and record the chromatogram.

o Purity is calculated based on the area percentage of the main peak relative to the total
area of all peaks detected. The system should be validated to ensure minor impurities are
also detected.

Applications in Drug Development

Substituted phenols like 3-Chloro-4-methoxyphenol are versatile building blocks in medicinal
chemistry. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The phenolic
hydroxyl group can be alkylated, acylated, or used in ether synthesis.
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For example, the core structure is related to intermediates used in the synthesis of various
biologically active molecules. The specific arrangement of the chloro and methoxy groups can
be crucial for achieving desired potency and pharmacokinetic properties in a final drug
candidate. Halogenated salicylanilides, a class of compounds with anthelmintic properties, are
synthesized from related chlorinated aniline precursors.[11] The synthesis of rafoxanide, for
instance, involves the coupling of a diiodosalicylic acid with a substituted aniline, 3-chloro-4-(4'-
chlorophenoxy)aminobenzene, which is derived from a similar chlorinated precursor.[11]

Safety and Toxicology

As a chlorinated phenol derivative, 3-Chloro-4-methoxyphenol must be handled with
appropriate care.

e Hazard Classification: While specific data for this exact compound is limited, related
compounds like 3-chloro-4-methylphenol are classified as harmful if swallowed, in contact
with skin, or inhaled, and can cause serious eye damage and skin irritation.[12] Similar
precautions should be taken.

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile) when handling the compound.[13] Work should be
conducted in a well-ventilated fume hood.[13][14]

« Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Wash hands and any
exposed skin thoroughly after handling.[14][15]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Conclusion

3-Chloro-4-methoxyphenol is a well-defined chemical entity whose IUPAC name accurately
reflects its structure. Its synthesis from 4-methoxyphenol is a textbook example of
regioselective electrophilic aromatic substitution, governed by the directing effects of its
functional groups. The robust analytical methods outlined in this guide, from spectroscopy to
chromatography, provide a clear and reliable pathway for its identification and quality control.
As a versatile synthetic intermediate, it holds significant potential for the construction of novel
molecular architectures, particularly within the field of drug discovery, where its specific
substitution pattern can be leveraged to fine-tune biological activity and ADME properties.
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Proper safety protocols are essential for its handling, ensuring its potential can be explored
responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1590030#iupac-name-for-3-chloro-4-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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